molecular formula C59H116O26 B11937553 Thp-peg24-thp

Thp-peg24-thp

Cat. No.: B11937553
M. Wt: 1241.5 g/mol
InChI Key: OLTNEZOIIZYYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

THP-PEG24-THP is a PEG-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It is a heterobifunctional compound, meaning it contains two different functional groups. This compound is primarily used in research and development for targeted protein degradation, a promising approach in drug discovery and therapeutic development .

Preparation Methods

Synthetic Routes and Reaction Conditions

THP-PEG24-THP is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and tetrahydropyran (THP) groups. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

THP-PEG24-THP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in targeted protein degradation .

Scientific Research Applications

THP-PEG24-THP has a wide range of applications in scientific research, including:

Mechanism of Action

THP-PEG24-THP functions as a linker in PROTACs, which are designed to degrade specific target proteins. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

THP-PEG24-THP is unique due to its specific structure, which allows for efficient and selective degradation of target proteins. Its high purity and stability make it a preferred choice in research and development .

Properties

Molecular Formula

C59H116O26

Molecular Weight

1241.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-cyclohexyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane

InChI

InChI=1S/C59H116O26/c1-2-6-58(7-3-1)83-56-54-81-52-50-79-48-46-77-44-42-75-40-38-73-36-34-71-32-30-69-28-26-67-24-22-65-20-18-63-16-14-61-12-10-60-11-13-62-15-17-64-19-21-66-23-25-68-27-29-70-31-33-72-35-37-74-39-41-76-43-45-78-47-49-80-51-53-82-55-57-85-59-8-4-5-9-84-59/h58-59H,1-57H2

InChI Key

OLTNEZOIIZYYEV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2

Origin of Product

United States

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